molecular formula C8H5NO4 B1297689 5-Nitro-3H-benzofuran-2-one CAS No. 21997-23-9

5-Nitro-3H-benzofuran-2-one

Cat. No. B1297689
CAS RN: 21997-23-9
M. Wt: 179.13 g/mol
InChI Key: OFONKIRKKMJQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-3H-benzofuran-2-one is a chemical compound that belongs to the class of organic compounds known as benzofurans. These compounds contain a benzene ring fused to a furan ring. The nitro group attached to the five-position of the benzofuran ring is a characteristic feature that influences the reactivity and properties of the molecule.

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest due to their potential applications. For instance, the synthesis of 3-substituted benzofuran-2(3H)-ones has been achieved through Michael addition reactions catalyzed by a bifunctional tertiary-amine thiourea, yielding chiral products with high enantioselectivity . Similarly, 2-substituted benzofuran-3(2H)-ones have been synthesized using a bifunctional squaramide catalyst, also through Michael addition reactions, with excellent enantioselectivities . Another approach involves the synthesis of N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-tetramethylbutylamino)-1-benzofuran-3-yl]amine, which was characterized using various spectroscopic methods and theoretical calculations . Additionally, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a hypervalent iodine-based reagent, has been reported, showing increased reactivity compared to its non-nitrated derivative .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of benzofuran derivatives have been studied using density functional theory (DFT). For example, the optimized structure of a nitro-benzofuran compound was compared with analogous compounds, and the IR spectrum was interpreted with potential energy distribution analysis, indicating good agreement with experimental data .

Chemical Reactions Analysis

The reactivity of nitro-benzofuran compounds has been explored in various chemical reactions. Nitro-benzofuroxans and -benzofurazans have been shown to exhibit heterodiene behavior, reacting with cyclohexadiene to highlight a new facet of the reactivity of these heterocycles . Furthermore, 5-nitro[1,2,5]selenadiazolo[3,4-e]benzofuroxans have been used in pericyclic cycloaddition reactions as dienophiles or dipolarophiles, leading to the synthesis of novel fused polycyclic heterosystems .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The introduction of a nitro group and other substituents can significantly alter these properties. For instance, the presence of a trifluoromethyl group in 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one enhances its reactivity and also makes it safer to handle, as indicated by differential scanning calorimetry measurements . The photophysical properties of benzofuran derivatives, such as high fluorescence quantum yields, have been studied, revealing their potential for applications in dye-sensitized solar cells .

Scientific Research Applications

Anti-Tumor Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Some substituted benzofurans have shown significant anti-cancer activities . For example, compound 36, a benzofuran derivative, was found to have significant cell growth inhibitory effects on different types of cancer cells .
  • Results: The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .

Antioxidant Capacity

  • Scientific Field: Biochemistry
  • Application Summary: Benzofuran-2-one derivatives have been synthesized and evaluated for their antioxidant capacity .
  • Methods of Application: The antioxidant capacity of the most stable compounds was evaluated by both DPPH assay and Cyclic Voltammetry analyses performed in alcoholic media (methanol) as well as in aprotic solvent (acetonitrile) .
  • Results: A remarkable activity can be attributed to few of the tested lactones .

Anti-Hepatitis C Virus Activity

  • Scientific Field: Virology
  • Application Summary: A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
  • Results: The results or outcomes obtained were not detailed in the source .

Anti-Bacterial Activity

  • Scientific Field: Microbiology
  • Application Summary: Substituents with halogens, nitro and hydroxyl groups on the 5- or 6-position of the benzofuran nucleus have displayed potent antibacterial activity .
  • Results: The results or outcomes obtained were not detailed in the source .

Preparation of Chemiluminescent and Fluorescent Dyes

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-Cumaranone, a benzofuran derivative, is utilized as a starting material for the preparation of chemiluminescent and fluorescent dyes .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

Anti-Inflammatory Activity

  • Scientific Field: Pharmacology
  • Application Summary: Some benzofuran derivatives have shown anti-inflammatory activities . These compounds can inhibit the production of pro-inflammatory cytokines and other mediators that contribute to inflammation .
  • Results: The results or outcomes obtained were not detailed in the source .

Preparation of Synthetic Pharmaceutical Agents

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 2-Cumaranone, a benzofuran derivative, is utilized as a starting material for the preparation of synthetic pharmaceutical agents, like the antiarrhythmic drug dronedarone .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

Future Directions

Benzofuran compounds, including “5-Nitro-3H-benzofuran-2-one”, have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name

5-nitro-3H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-8-4-5-3-6(9(11)12)1-2-7(5)13-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFONKIRKKMJQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345064
Record name 5-Nitro-3H-benzofuran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-3H-benzofuran-2-one

CAS RN

21997-23-9
Record name 5-Nitro-2(3H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21997-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-3H-benzofuran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(3H)-Benzofuranone, 5-nitro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.